![molecular formula C11H8BrN5O B14185086 1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-](/img/structure/B14185086.png)
1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease pathways .
Métodos De Preparación
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo- typically involves multiple steps. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as sodium hydroxide for pH adjustment . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.
Análisis De Reacciones Químicas
1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like sodium hydroxide, and catalysts for specific transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo- involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes and receptors by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various signaling pathways involved in disease progression, particularly in cancer . The compound’s molecular targets include fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival .
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo- can be compared with other similar compounds such as:
- 1H-Pyrrolo[2,3-b]pyridin-5-ol
- 1H-Pyrrolo[3,2-b]pyridin-6-ol
- 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of 1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo- lies in its specific substitution pattern, which imparts distinct biological properties and makes it a valuable compound for research and development in medicinal chemistry .
Propiedades
Fórmula molecular |
C11H8BrN5O |
|---|---|
Peso molecular |
306.12 g/mol |
Nombre IUPAC |
3-(2-aminopyrimidin-4-yl)-6-bromo-1,7-dihydropyrrolo[2,3-b]pyridin-4-one |
InChI |
InChI=1S/C11H8BrN5O/c12-8-3-7(18)9-5(4-15-10(9)17-8)6-1-2-14-11(13)16-6/h1-4H,(H2,13,14,16)(H2,15,17,18) |
Clave InChI |
AEXWQVPSWRHOIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1C2=CNC3=C2C(=O)C=C(N3)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


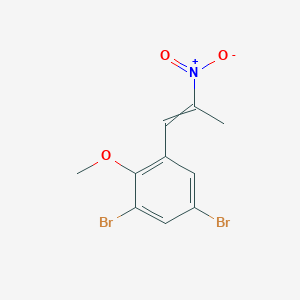
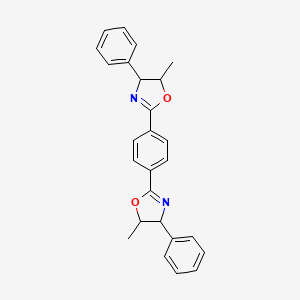
![2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol](/img/structure/B14185014.png)
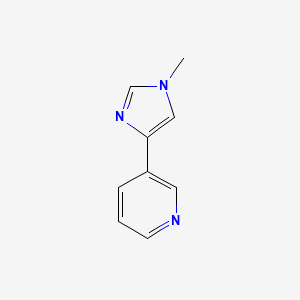
![1-{[3-(Naphthalen-1-YL)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one](/img/structure/B14185030.png)

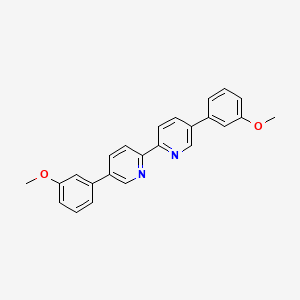
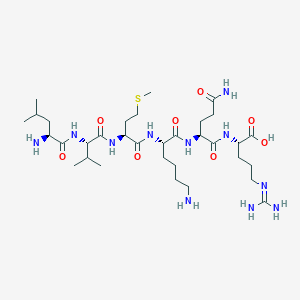
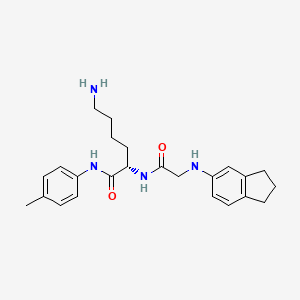

![N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]propanamide](/img/structure/B14185083.png)
![Prop-2-en-1-yl (2-{N''-[2-(methylamino)-2-oxoethyl]carbamimidamido}ethyl)carbamate](/img/structure/B14185089.png)
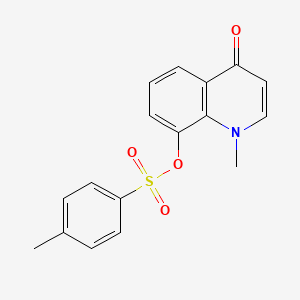
![2-Nitro-5-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14185094.png)
